molecular formula C8H13NO4 B14522832 Ethyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate CAS No. 62400-76-4

Ethyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate

Cat. No.: B14522832
CAS No.: 62400-76-4
M. Wt: 187.19 g/mol
InChI Key: KBUVMBBTUFJZGV-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate is an organic compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate typically involves the reaction of ethyl acetoacetate with formaldehyde and ammonia under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ethyl 2-(carboxymethyl)-5-oxopyrrolidine-1-carboxylate.

    Reduction: Formation of ethyl 2-(hydroxymethyl)-5-hydroxypyrrolidine-1-carboxylate.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate
  • Ethyl 2-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate
  • Ethyl 2-(hydroxymethyl)-5-oxopyrrolidine-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62400-76-4

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C8H13NO4/c1-2-13-8(12)9-6(5-10)3-4-7(9)11/h6,10H,2-5H2,1H3

InChI Key

KBUVMBBTUFJZGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(CCC1=O)CO

Origin of Product

United States

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